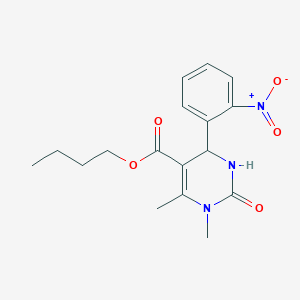![molecular formula C20H19ClN2O2 B5085412 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit antipsychotic activity. TAK-063 has been found to be a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that is involved in the regulation of neurotransmitter signaling in the brain.
作用机制
TAK-063 works by inhibiting the activity of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, an enzyme that is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, TAK-063 increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain, which in turn leads to the activation of signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. This mechanism of action is thought to be responsible for the antipsychotic activity of TAK-063.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of dopamine and glutamate neurotransmission in the brain, as well as an improvement in cognitive function and memory. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
实验室实验的优点和局限性
One of the main advantages of TAK-063 for laboratory experiments is its potency and selectivity as an inhibitor of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one. This makes it an ideal tool for studying the role of 3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one in the regulation of neurotransmitter signaling in the brain. However, one of the limitations of TAK-063 is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on TAK-063. One area of interest is the development of new formulations of TAK-063 that have a longer half-life and improved pharmacokinetic properties. Another area of interest is the investigation of the potential of TAK-063 as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanisms of action of TAK-063, and to better understand its potential as a therapeutic agent for the treatment of schizophrenia.
合成方法
TAK-063 can be synthesized using a multi-step process that involves the coupling of a piperazine derivative with a chromenone derivative. The synthesis of TAK-063 has been described in detail in a number of scientific publications, and the compound has been found to be stable and easy to handle in laboratory conditions.
科学研究应用
TAK-063 has been the subject of extensive scientific research, with a focus on its potential as a treatment for schizophrenia. In preclinical studies, TAK-063 has been found to exhibit antipsychotic activity that is comparable to that of existing antipsychotic drugs. In addition, TAK-063 has been found to have a lower risk of side effects, such as weight gain and metabolic disturbances, which are commonly associated with existing antipsychotic drugs.
属性
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-4-3-5-17(12-16)23-10-8-22(9-11-23)13-15-14-25-19-7-2-1-6-18(19)20(15)24/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLREREKWMEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)
